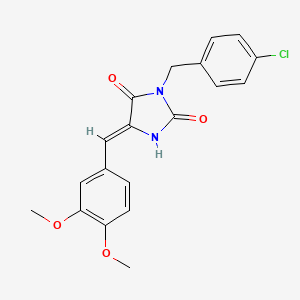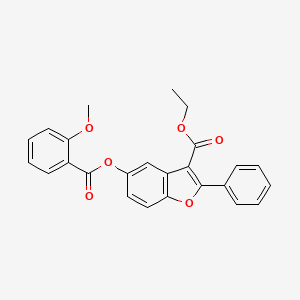
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3-clorofenil)-1-(dimetilamino)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo que pertenece a la familia de las quinolinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinolina, un grupo clorofenilo y un grupo dimetilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-4-(3-clorofenil)-1-(dimetilamino)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se sintetiza a través de una reacción de ciclización que involucra derivados de anilina y β-cetoésteres en condiciones ácidas.
Introducción del grupo clorofenilo: El grupo clorofenilo se introduce a través de una reacción de acilación de Friedel-Crafts utilizando clorobenceno y un agente acilante apropiado.
Adición del grupo dimetilamino: El grupo dimetilamino se agrega a través de una reacción de sustitución nucleofílica utilizando dimetilamina y un grupo saliente adecuado.
Formación del grupo carbonitrilo: El grupo carbonitrilo se introduce a través de una reacción de cianación utilizando un agente cianante como cianuro de sodio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alta velocidad de las condiciones de reacción y el uso de catalizadores para mejorar la eficiencia y el rendimiento de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-4-(3-clorofenil)-1-(dimetilamino)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los correspondientes N-óxidos de quinolina.
Reducción: Las reacciones de reducción utilizando agentes reductores como hidruro de litio y aluminio pueden convertir el grupo carbonilo en un alcohol.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio
Agentes cianantes: Cianuro de sodio, cianuro de potasio
Principales productos
Productos de oxidación: N-óxidos de quinolina
Productos de reducción: Derivados de alcohol
Productos de sustitución: Varios derivados de quinolina sustituidos
Aplicaciones Científicas De Investigación
2-Amino-4-(3-clorofenil)-1-(dimetilamino)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor para la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-4-(3-clorofenil)-1-(dimetilamino)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que exhibe propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-4-(3-bromofenil)-1-(dimetilamino)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-4-(3-fluorofenil)-1-(dimetilamino)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Singularidad
En comparación con compuestos similares, 2-Amino-4-(3-clorofenil)-1-(dimetilamino)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es único debido a la presencia del grupo clorofenilo, que imparte propiedades químicas y biológicas distintas. Esta característica estructural puede influir en la reactividad del compuesto, la afinidad de unión a los objetivos moleculares y la actividad biológica general.
Propiedades
Fórmula molecular |
C20H23ClN4O |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
2-amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H23ClN4O/c1-20(2)9-15-18(16(26)10-20)17(12-6-5-7-13(21)8-12)14(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3 |
Clave InChI |
JCAPVZXALOBVAS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC(=CC=C3)Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(naphthalen-2-yloxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11629513.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11629514.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11629520.png)
![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629528.png)
![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629531.png)


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629557.png)
![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629559.png)
![(6Z)-2-butyl-6-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629564.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629565.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629572.png)

![ethyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11629589.png)
